molecular formula C8H2F5N B1410920 2,4-Difluoro-6-(trifluoromethyl)benzonitrile CAS No. 1805057-04-8

2,4-Difluoro-6-(trifluoromethyl)benzonitrile

Cat. No.: B1410920
CAS No.: 1805057-04-8
M. Wt: 207.1 g/mol
InChI Key: ZJDYVSSKUCONPB-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H2F5N. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a trifluoromethyl group at the 6 position on a benzonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile ring. One common method involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 2,4-Difluorobenzonitrile

Comparison: 2,4-Difluoro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

2,4-difluoro-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDYVSSKUCONPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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